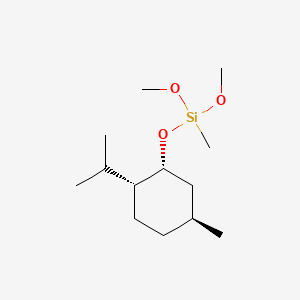
(1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane is a complex organosilicon compound It features a cyclohexyl group substituted with isopropyl and methyl groups, linked to a dimethoxymethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane typically involves the reaction of (2-Isopropyl-5-methylcyclohexyl) alcohol with dimethoxymethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common catalysts include Lewis acids such as titanium tetrachloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the silane group, converting it to a silanol or further to a silane.
Substitution: The methoxy groups on the silicon atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halides like hydrogen chloride or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of silanols or silanes.
Substitution: Formation of substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as bioactive molecules. The presence of silicon can influence the biological activity and pharmacokinetics of these derivatives.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its ability to form stable bonds with organic and inorganic substrates makes it valuable in material science.
Mecanismo De Acción
The mechanism of action of (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.
Comparación Con Compuestos Similares
- Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1alpha,2alpha,5beta)-
- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1alpha,2alpha,5beta)-
Comparison: Compared to similar compounds, (1R-(1alpha,2beta,5alpha))-((2-Isopropyl-5-methylcyclohexyl)oxy)dimethoxymethylsilane is unique due to the presence of the dimethoxymethylsilane group. This group imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form stable silicon-oxygen bonds. These properties make it more versatile in synthetic applications and material science.
Propiedades
Número CAS |
83863-60-9 |
|---|---|
Fórmula molecular |
C13H28O3Si |
Peso molecular |
260.44 g/mol |
Nombre IUPAC |
dimethoxy-methyl-[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxysilane |
InChI |
InChI=1S/C13H28O3Si/c1-10(2)12-8-7-11(3)9-13(12)16-17(6,14-4)15-5/h10-13H,7-9H2,1-6H3/t11-,12+,13+/m0/s1 |
Clave InChI |
WYRKROOFBMBLFW-YNEHKIRRSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@@H](C1)O[Si](C)(OC)OC)C(C)C |
SMILES canónico |
CC1CCC(C(C1)O[Si](C)(OC)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



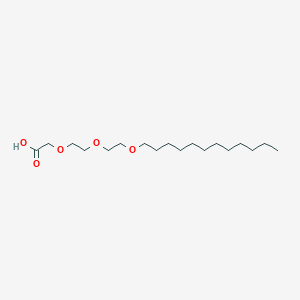
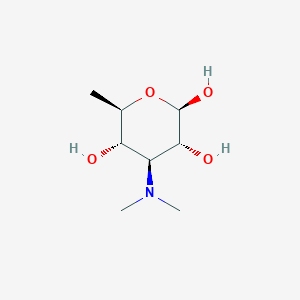
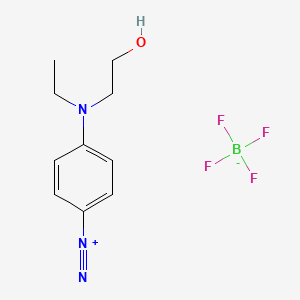


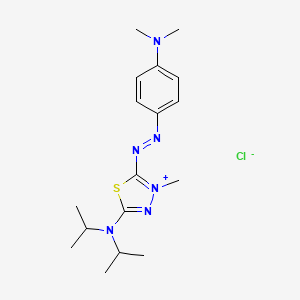
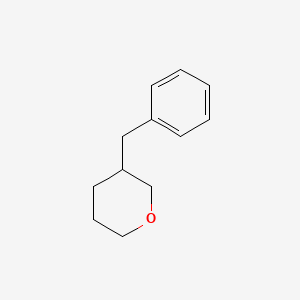
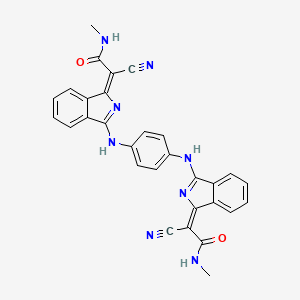


![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

